1,6-Anhydro-2-azido-2-deoxy-beta-D-glucopyranose-3,4-diacetate
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Overview
Description
1,6-Anhydro-2-azido-2-deoxy-beta-D-glucopyranose-3,4-diacetate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Anhydro-2-azido-2-deoxy-beta-D-glucopyranose-3,4-diacetate typically involves multiple steps, starting from simpler precursorsThe acetyloxy groups are then introduced via acetylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,6-Anhydro-2-azido-2-deoxy-beta-D-glucopyranose-3,4-diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the azido group to an amine, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the azido group with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group typically yields an amine derivative, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Chemistry
In chemistry, 1,6-Anhydro-2-azido-2-deoxy-beta-D-glucopyranose-3,4-diacetate is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. The azido group, in particular, is useful for bioorthogonal chemistry, allowing for the selective labeling and tracking of biomolecules in living systems .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the azido group can be converted to an amine, which can then be further modified to create drug candidates with specific biological activities .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with tailored properties .
Mechanism of Action
The mechanism of action of 1,6-Anhydro-2-azido-2-deoxy-beta-D-glucopyranose-3,4-diacetate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including drug development and materials science .
Comparison with Similar Compounds
Similar Compounds
- [(1R,2S,3R,4R,5R)-4-azido-2-(benzyloxy)-6,8-dioxabicyclo[3.2.1]octan-3-ol]
- [(2S,3S,4S,5R,6R)-methyl 6-(3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]oct-2-yloxy)-4,5-bis(benzyloxy)-3-hydroxytetrahydro-2H-pyran-2-carboxylate]
Uniqueness
1,6-Anhydro-2-azido-2-deoxy-beta-D-glucopyranose-3,4-diacetate is unique due to its specific stereochemistry and functional groups. The combination of azido and acetyloxy groups in a bicyclic framework provides distinct reactivity and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
[(1R,2S,3R,4R,5R)-3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6/c1-4(14)17-8-6-3-16-10(19-6)7(12-13-11)9(8)18-5(2)15/h6-10H,3H2,1-2H3/t6-,7-,8-,9-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIXFBBVGSVFBH-VVULQXIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2COC(O2)C(C1OC(=O)C)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]2CO[C@H](O2)[C@@H]([C@H]1OC(=O)C)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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